molecular formula C15H17N3O2S B6079120 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

货号 B6079120
分子量: 303.4 g/mol
InChI 键: MMWLLKSWYBZISQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, also known as Epetraborole, is a novel boron-containing antibiotic that has been recently approved by the FDA for the treatment of acute bacterial skin and skin structure infections caused by gram-positive bacteria.

作用机制

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide inhibits bacterial protein synthesis by binding to the editing site of the leucyl-tRNA synthetase, which is responsible for proofreading the aminoacylation of tRNAs. This results in the accumulation of uncharged tRNAs, which triggers the bacterial stringent response and leads to the inhibition of protein synthesis.
Biochemical and Physiological Effects
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been shown to have a low toxicity profile and minimal impact on human cells. It has also been shown to have a broad-spectrum antibacterial activity against gram-positive bacteria, including MRSA and Streptococcus pyogenes.

实验室实验的优点和局限性

The main advantage of using 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its broad-spectrum antibacterial activity and low toxicity profile, which makes it an ideal candidate for the development of new antibiotics. However, its limited activity against gram-negative bacteria and potential for the development of resistance are some of the limitations that need to be addressed.

未来方向

There are several future directions for the development of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, including the optimization of its pharmacokinetic properties, the exploration of its potential for the treatment of other bacterial infections, and the development of combination therapies to overcome the potential for the development of resistance. Another promising direction is the development of analogs of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide with improved antibacterial activity and pharmacokinetic properties.
Conclusion
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is a novel boron-containing antibiotic that has been recently approved by the FDA for the treatment of acute bacterial skin and skin structure infections caused by gram-positive bacteria. Its broad-spectrum antibacterial activity, low toxicity profile, and unique mechanism of action make it an ideal candidate for the development of new antibiotics. However, its limitations and potential for the development of resistance need to be addressed through further research and development.

合成方法

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is synthesized through a multistep process that involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol to obtain the intermediate product. The intermediate product is then reacted with boron trifluoride etherate to form 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide.

科学研究应用

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. It has been shown to inhibit bacterial protein synthesis by binding to the bacterial leucyl-tRNA synthetase, which is essential for the incorporation of leucine into proteins.

属性

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-11-8-13(19)18-15(16-11)21-9-14(20)17-12-7-5-4-6-10(12)2/h4-8H,3,9H2,1-2H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLLKSWYBZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。